(5-(tert-Butyl)-2-methylphenyl)methanol
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Overview
Description
(5-(tert-Butyl)-2-methylphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-2-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-5-tert-butylbenzaldehyde.
Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the hydroxymethyl group can yield the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: (5-(tert-Butyl)-2-methylbenzoic acid).
Reduction: (5-(tert-Butyl)-2-methylphenyl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(tert-Butyl)-2-methylphenyl)methanol serves as a building block for more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While specific biological applications of this compound are not extensively documented, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and resins, where its bulky tert-butyl group can influence the physical properties of the resulting materials.
Mechanism of Action
The mechanism by which (5-(tert-Butyl)-2-methylphenyl)methanol exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through a series of electron transfer steps. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(5-tert-Butyl-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a methyl group at the 2-position.
(5-tert-Butyl-2-methylphenol): Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Uniqueness
(5-(tert-Butyl)-2-methylphenyl)methanol is unique due to the combination of its bulky tert-butyl group and the reactive hydroxymethyl group. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible with other compounds.
Properties
IUPAC Name |
(5-tert-butyl-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7,13H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMEUWPJYOLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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